molecular formula C10H7F2N3O2 B1284148 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 918405-21-7

5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1284148
M. Wt: 239.18 g/mol
InChI Key: BMZMLHXRADPUBF-UHFFFAOYSA-N
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Description

The compound "5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be accomplished through various methods. For instance, the Gewald synthesis technique is used to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides involves a selective Sandmeyer reaction on the corresponding diaminopyrazole . Additionally, 5-amino-3-trifluoromethylisoxazole- and -pyrazole-4-carboxylic acids are prepared by reactions with cyanoacetic acid derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction, as demonstrated by the determination of the crystal and molecular structure of a 3-pyrazolone derivative, which revealed intramolecular hydrogen bonding . Similarly, the structure of novel compounds can be established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For example, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yields pyrazolo[1,5-a]-pyrimidine derivatives, while treatment with isatin and selected aldehydes produces Schiff bases . The condensation of 5-amino-1,3-disubstituted-pyrazoles with aromatic aldehydes leads to the synthesis of new fluorinated 1,3,4-trisubstituted-4H-pyrazolo[3,4-e][1,4]thiazepin-7-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized by spectroscopic methods such as NMR, IR, and Mass spectroscopy. These properties are influenced by the substituents on the pyrazole ring, as seen in the synthesis of various substituted pyrazole dicarboxylic acid derivatives . The antimicrobial and antitumor activities of these compounds are also indicative of their chemical properties, with some derivatives showing excellent activity .

Scientific Research Applications

1. Inhibition of Carbonic Anhydrase Isoenzymes

Pyrazole carboxylic acid derivatives, such as those synthesized from 5-amino-1,3,4-thiadiazole-2-sulfonamide, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These derivatives demonstrate potent inhibition of hydratase and esterase activities in human carbonic anhydrase isoenzymes hCA-I and hCA-II (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008).

2. Synthesis of Polychelated Ligands

Research into 1H-pyrazole-3(5)-carboxylic acids focuses on creating novel ligands with triazole moieties. These ligands, synthesized from azido-1H-pyrazole-3-carboxylic acids, are potential candidates for applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

3. Generation of Novel Aminoazole-4-Carboxylic Acids

The synthesis of 5-amino-3-trifluoromethylisoxazole and -pyrazole-4-carboxylic acids explores their reactions with various electrophiles. This research has implications for the development of new compounds with potential applications in different chemical domains (Tanaka, Suzuki, Maeno, & Mitsuhashi, 1986).

4. Development of New Analgesic and Anti-Inflammatory Agents

Compounds derived from 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were investigated for their analgesic and anti-inflammatory properties. These studies contribute to the search for novel therapeutic agents in pain and inflammation management (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

5. Applications in Antibacterial Research

Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized and evaluated for their antibacterial activities against various bacterial strains. This line of research is crucial for the development of new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).

Safety And Hazards

The safety data sheet for a related compound, 5-AMINO-2,4-DIFLUOROPHENOL, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

5-amino-1-(2,4-difluorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-5-1-2-8(7(12)3-5)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZMLHXRADPUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C(=C(C=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575588
Record name 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

918405-21-7
Record name 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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